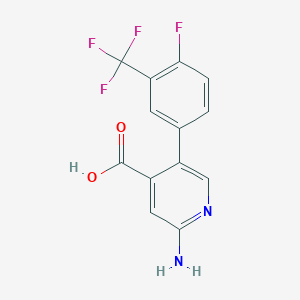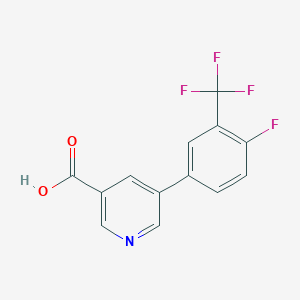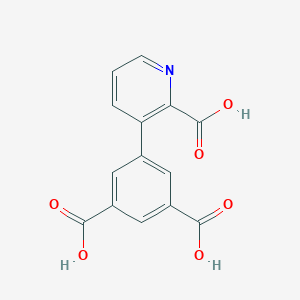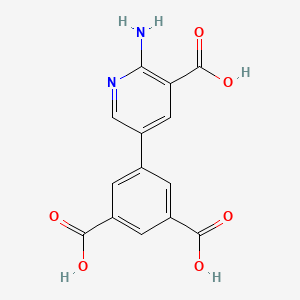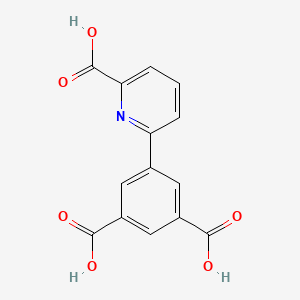
6-(3,5-Dicarboxyphenyl)picolinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3,5-Dicarboxyphenyl)picolinic acid (6-DCPPA) is a small organic molecule with a wide range of applications in scientific research. It is a derivative of picolinic acid and is characterized by a carboxyl group at each of the two ortho positions of the phenyl ring. 6-DCPPA has been found to be a useful tool in the study of enzyme regulation and enzyme kinetics, and is also used as a reagent in chemical synthesis. In
Mecanismo De Acción
The mechanism of action of 6-(3,5-Dicarboxyphenyl)picolinic acid, 95% is not fully understood. It is believed that 6-(3,5-Dicarboxyphenyl)picolinic acid, 95% binds to the enzyme active site, thereby inhibiting its activity. This inhibition is thought to be due to the presence of the two carboxyl groups, which interact with the enzyme active site and prevent the binding of substrates.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(3,5-Dicarboxyphenyl)picolinic acid, 95% are not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as phosphofructokinase, hexokinase, pyruvate kinase, and lactate dehydrogenase. It is also believed to bind to the enzyme active site and prevent the binding of substrates.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 6-(3,5-Dicarboxyphenyl)picolinic acid, 95% in lab experiments has several advantages. It is a small molecule, making it easy to handle and store. It is also relatively inexpensive, making it a cost-effective reagent. Additionally, it is stable in aqueous and organic solvents, making it suitable for a variety of applications.
The use of 6-(3,5-Dicarboxyphenyl)picolinic acid, 95% in lab experiments also has some limitations. It is not a very potent inhibitor of enzymes, so it may not be suitable for certain applications. It is also not very soluble in water, which may limit its use in certain experiments.
Direcciones Futuras
There are a number of potential future directions for 6-(3,5-Dicarboxyphenyl)picolinic acid, 95%. One potential application is in the study of enzyme regulation and enzyme kinetics. 6-(3,5-Dicarboxyphenyl)picolinic acid, 95% could be used to study the regulation of other enzymes, such as phosphatases and kinases. Additionally, 6-(3,5-Dicarboxyphenyl)picolinic acid, 95% could be used to study the regulation of other metabolic pathways, such as the citric acid cycle. Finally, 6-(3,5-Dicarboxyphenyl)picolinic acid, 95% could be used as a reagent in chemical synthesis, particularly in the synthesis of polyesters.
Métodos De Síntesis
6-(3,5-Dicarboxyphenyl)picolinic acid, 95% can be synthesized by a number of different methods. One common method involves the reaction of picolinic acid with 3,5-dichlorobenzaldehyde in the presence of an acid catalyst. This reaction can be conducted either in aqueous or organic solvents, and yields 6-(3,5-Dicarboxyphenyl)picolinic acid, 95% in high yields. Other methods of synthesis include the reaction of picolinic acid with 3,5-dibromobenzaldehyde, or the reaction of picolinic acid with 3,5-dibromo-2-hydroxybenzaldehyde.
Aplicaciones Científicas De Investigación
6-(3,5-Dicarboxyphenyl)picolinic acid, 95% has been used in a variety of scientific research applications. It has been shown to be a useful tool in the study of enzyme regulation and enzyme kinetics. For example, 6-(3,5-Dicarboxyphenyl)picolinic acid, 95% has been used to study the regulation of the enzyme phosphofructokinase, which is involved in glycolysis. 6-(3,5-Dicarboxyphenyl)picolinic acid, 95% has also been used to study the regulation of other enzymes, such as hexokinase, pyruvate kinase, and lactate dehydrogenase. 6-(3,5-Dicarboxyphenyl)picolinic acid, 95% has also been used as a reagent in chemical synthesis, particularly in the synthesis of polyesters.
Propiedades
IUPAC Name |
5-(6-carboxypyridin-2-yl)benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO6/c16-12(17)8-4-7(5-9(6-8)13(18)19)10-2-1-3-11(15-10)14(20)21/h1-6H,(H,16,17)(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUSNPCZAERSUNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)O)C2=CC(=CC(=C2)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


